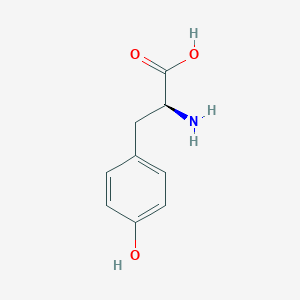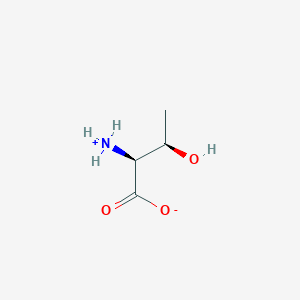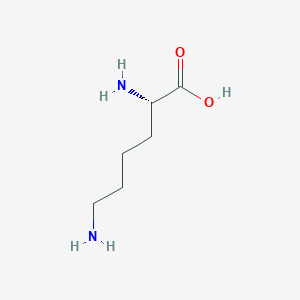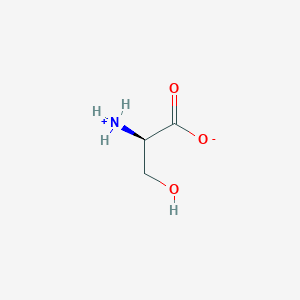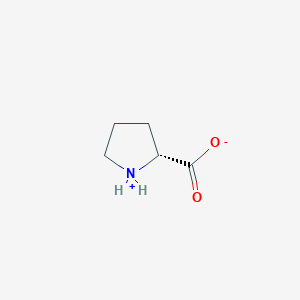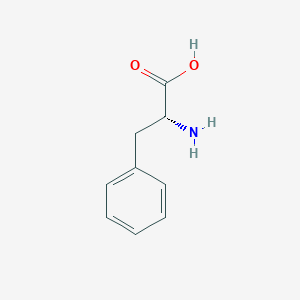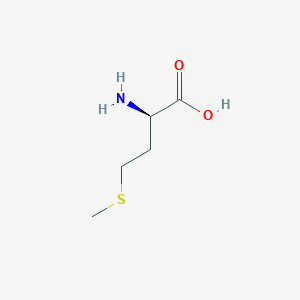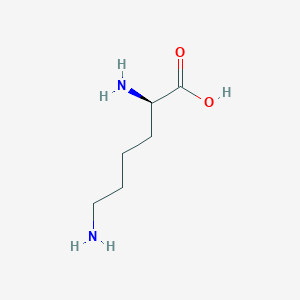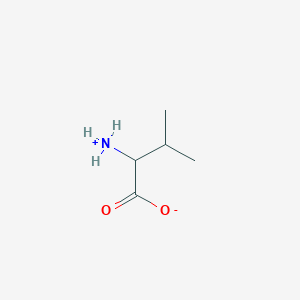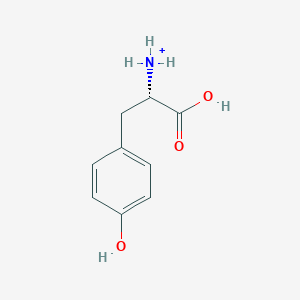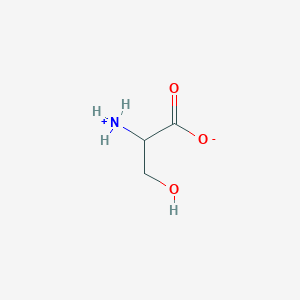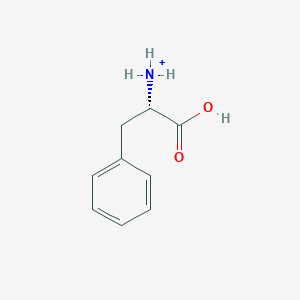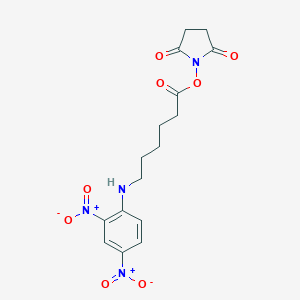
DNP-X, SE
Vue d'ensemble
Description
N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is a useful research compound. Its molecular formula is C17H16N4O8 and its molecular weight is 394.34 g/mol. The purity is usually 97%min.
The exact mass of the compound N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du « (2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate »
Dégradation des protéines : Ce composé s’est révélé dégrader de manière sélective et dose-dépendante des protéines spécifiques telles que KRAS G12D/V et MDM2, en supprimant leur signalisation sans effets cytotoxiques non spécifiques .
Études de culture cellulaire et de métabolisme : Il a été utilisé pour étudier les tendances de la culture cellulaire et le métabolisme des cellules recombinantes d’ovaire de hamster chinois (rCHO) dans des conditions supplémentées .
Conjugué anticorps-médicament (ADC) : Le composé sert de pont de clic pour les ADC, qui sont conçus pour délivrer des médicaments cytotoxiques spécifiquement aux cellules cancéreuses .
Recherche sur les anticonvulsivants : Des recherches sont en cours sur de nouveaux anticonvulsivants au sein d’un groupe de composés ayant une structure similaire, ce qui indique des applications potentielles dans le traitement de l’épilepsie .
Production d’anticorps monoclonal : Un composé apparenté s’est révélé stimuler la production d’anticorps monoclonal dans les cultures cellulaires, ce qui pourrait suggérer des utilisations similaires pour le DNP-X, SE dans la fabrication biopharmaceutique .
Modulation du transporteur 2 des acides aminés excitateurs (EAAT2) : Un autre composé similaire a été découvert comme étant un modulateur biodisponible par voie orale de l’EAAT2 avec une activité anticonvulsivante puissante in vivo, ce qui suggère des applications neurologiques potentielles pour le this compound .
Sigma Aldrich Europe PMC Creative Biolabs <a aria-label="
Mécanisme D'action
- One key player is the adenine nucleotide translocase (ANT), which shuttles ATP and ADP across the inner mitochondrial membrane. DNP-X, SE’s sensitivity to carboxyatractyloside (an ANT inhibitor) suggests its involvement with ANT .
- Additionally, this compound interacts with uncoupling proteins (UCPs), such as UCP1-UCP3, which enhance its protonophoric effect. These proteins play a role in mitochondrial uncoupling, disrupting the proton gradient and ATP synthesis .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
DNP-X, SE plays a crucial role in biochemical reactions due to its amine-reactive succinimidyl ester group. This reactive moiety allows this compound to form stable covalent bonds with primary amines present in proteins, peptides, and other biomolecules. The compound is often used to create bioconjugates that can be detected with anti-dinitrophenyl antibodies . The interactions between this compound and biomolecules are primarily based on the formation of amide bonds, which are stable and resistant to hydrolysis under physiological conditions .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides through covalent attachment. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the labeling of proteins with this compound can alter their localization, stability, and interactions with other cellular components . These changes can have downstream effects on cellular functions, including signal transduction and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with primary amines in biomolecules. This process is facilitated by the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds . This covalent modification can lead to changes in the structure and function of the target biomolecules, affecting their interactions with other cellular components and potentially altering gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable when stored at low temperatures and protected from light . Its reactivity can decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to label proteins involved in critical cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can be used to label proteins without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that the threshold for these effects varies depending on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interactions with enzymes and other proteins. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . These modifications can alter the activity of the enzymes, leading to changes in the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to form covalent bonds with primary amines, which can affect its localization and accumulation in specific cellular compartments . This distribution is critical for its effectiveness in labeling and detecting target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its covalent attachment to target biomolecules. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The activity and function of this compound are closely linked to its subcellular localization, as this determines its interactions with other cellular components .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNUJCDIAGXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584259 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82321-04-8 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


